Convolidine
CAS No.: 63911-32-0
Cat. No.: VC20740326
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 63911-32-0 |
---|---|
Molecular Formula | C15H19NO4 |
Molecular Weight | 277.31 g/mol |
IUPAC Name | [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate |
Standard InChI | InChI=1S/C15H19NO4/c1-19-14-6-9(2-5-13(14)17)15(18)20-12-7-10-3-4-11(8-12)16-10/h2,5-6,10-12,16-17H,3-4,7-8H2,1H3/t10-,11+,12? |
Standard InChI Key | GWWGRYGNRKFSSX-FOSCPWQOSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3)O |
SMILES | COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O |
Canonical SMILES | COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O |
Chemical Structure and Properties
Structural Characteristics
Convolidine presents a distinctive molecular structure characterized by an 8-azabicyclo[3.2.1]octane core linked to a 4-hydroxy-3-methoxybenzoate group. Its IUPAC name is 8-azabicyclo[3.2.1]octan-3-yl 4-hydroxy-3-methoxybenzoate . The presence of both the azabicyclic scaffold and the methoxybenzoate moiety contributes to its unique chemical behavior and potential biological activities.
The molecule contains both polar and non-polar regions, which influence its solubility profile and interaction with biological targets. The bicyclic nitrogen-containing core provides a basic center, while the hydroxyl and methoxy substituents on the aromatic ring can participate in hydrogen bonding and other intermolecular interactions.
Physical and Chemical Properties
Convolidine possesses specific physical and chemical properties that are critical for understanding its behavior in biological systems and for analytical purposes. Table 1 summarizes these key properties:
The SMILES notation for convolidine is COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O, and its InChI key is GWWGRYGNRKFSSX-UHFFFAOYSA-N . These standardized chemical identifiers are essential for database searches and compound identification in analytical chemistry.
Pharmacokinetic Profile
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of convolidine is crucial for evaluating its potential as a therapeutic agent. Table 2 presents the predicted ADMET properties for convolidine based on computational analyses:
Metabolic Interactions
The metabolic fate of convolidine, including its interactions with drug-metabolizing enzymes and transporters, is an important consideration for its pharmacological profile. Table 3 summarizes the predicted interactions with key metabolic enzymes and transporters:
Pharmacological Properties and Research Findings
Research Status and Gaps
Despite the potential pharmacological significance of convolidine, there appears to be a scarcity of comprehensive clinical and mechanistic studies focusing specifically on this compound. The current research landscape reveals several gaps:
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Limited data on the isolated effects of convolidine separate from plant extracts
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Insufficient clinical studies to validate preclinical findings
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Incomplete understanding of specific molecular targets and mechanisms of action
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Need for standardized analytical methods for consistent identification and quantification in plant materials
As noted in research on related compounds, "Despite [...] elaborate preclinical pharmacological profile, detailed clinical investigations and mechanistic mode-of-action studies of this important herb are yet to be executed" . This observation likely extends to convolidine specifically, highlighting the need for more targeted research.
Analytical Methods for Identification and Quantification
Chromatographic and Spectroscopic Techniques
The identification and quantification of convolidine in plant extracts and pharmaceutical preparations typically involve various analytical techniques. These methods are essential for quality control, standardization, and research purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly valuable for identifying convolidine, with attention to its molecular ion at m/z 277.4959 and characteristic fragmentation patterns. For accurate quantification, validated methods using calibration curves with authentic reference standards are necessary.
High-Performance Liquid Chromatography (HPLC) with appropriate column selection (typically C18) and mobile phase optimization can provide effective separation of convolidine from complex plant matrices. The compound's ability to be solubilized in chloroform and DMSO can inform extraction and sample preparation protocols for these analytical methods.
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